2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Reactions
- Photolysis and Isomerization Studies : A study by Kobayashi et al. (1976) explored the photolysis of 2,4,6-trimethyl-3,5-bis(trifluoromethyl) pyridine, leading to the formation of a stable derivative of 1,4-bonded Dewar pyridine. This compound underwent isomerization through thermolysis or catalysis by metal ions, resulting in the formation of complex metal ion structures, including those with palladium and platinum (Kobayashi et al., 1976).
Chemical Transformations
- Conversion to Trifluoromethyl-substituted Pyridines : Research by Cottet and Schlosser (2002) demonstrated the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines using a (trifluoromethyl)copper generated in situ (Cottet & Schlosser, 2002).
- Selective Metalation and Functionalization : Schlosser and Marull (2003) discovered that 2-(trifluoromethyl)pyridine could be selectively metalated and functionally modified at various positions, depending on the reagent used. This study highlighted the versatile reactivity of trifluoromethyl-substituted pyridines (Schlosser & Marull, 2003).
Applications in Supramolecular Chemistry
- Role in Supramolecular Chemistry : An investigation by Maleki (2015) into the synthesis of 2,4,6-triarylpyridines revealed their importance due to their biological and pharmaceutical properties, as well as their use in supramolecular chemistry owing to their π-stacking ability (Maleki, 2015).
Optical and Spectroscopic Studies
- Optical Kerr Effect Spectroscopy : Zhong and Fourkas (2008) conducted a temperature-dependent optical Kerr effect study on 2,4,6-trimethylpyridine, among other compounds, to assess the influence of molecular shape and electrostatic forces in aromatic liquids (Zhong & Fourkas, 2008).
Catalytic Applications
- Organoborane Catalyzed Hydroboration : A study by Fan et al. (2015) showed that a bulky organoborane could efficiently catalyze the 1,4-hydroboration of pyridines, indicating potential catalytic applications for substituted pyridines in organic synthesis (Fan et al., 2015).
Ligand Synthesis and Coordination Chemistry
- Ligand Synthesis Using Pyridines : Schubert and Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine for Stille-type coupling, demonstrating the utility of pyridine derivatives in ligand synthesis and coordination chemistry (Schubert & Eschbaumer, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4,6-trimethyl-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5-4-6(2)13-7(3)8(5)9(10,11)12/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXRTTXWMKZWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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